molecular formula C12H18O2 B7870681 1-(4-Methoxyphenyl)pentan-2-ol

1-(4-Methoxyphenyl)pentan-2-ol

Cat. No. B7870681
M. Wt: 194.27 g/mol
InChI Key: OEUXAZRVDHRZSV-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)pentan-2-ol is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methoxyphenyl)pentan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)pentan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis Techniques : A study described the synthesis of a closely related compound, (2S,3R)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, highlighting the potential of such compounds in chemical synthesis. The process involved multiple chemical reactions, including the Mannich reaction and Grignard reaction (Fang Ling, 2011).

  • Unexpected Cyclization : In another research, an unexpected cyclization of a structurally similar compound was observed, leading to the formation of a highly substituted product under mild reaction conditions. This study shows the compound's potential in complex chemical reactions (Atul Gupta et al., 2007).

  • Metallophthalocyanines Synthesis : The compound was also used in the synthesis of novel metal free and metallophthalocyanine complexes. These compounds have potential applications in materials science, particularly for their solubility and electrical conductivity properties (Metin Özer et al., 2006).

  • Biotransformation Studies : A study utilizing marine-derived and terrestrial fungi demonstrated the biotransformation of bis-α,β-unsaturated ketones to various compounds, including a structurally similar compound, 1,5-bis(4-methoxyphenyl)pentan-3-ol. This highlights its role in biocatalysis and organic chemistry (I. Ferreira et al., 2015).

  • Thermal Decomposition Kinetics : Research on chalcones, closely related to the compound , provided insights into their thermal decomposition kinetics. This is significant for understanding the stability and decomposition pathways of similar compounds (G. Manikandan et al., 2016).

properties

IUPAC Name

1-(4-methoxyphenyl)pentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-3-4-11(13)9-10-5-7-12(14-2)8-6-10/h5-8,11,13H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUXAZRVDHRZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=CC=C(C=C1)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)pentan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.